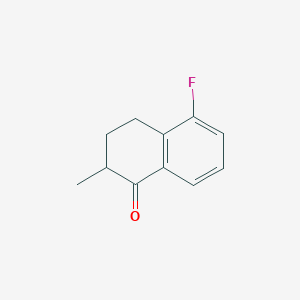

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Description

Conformational Analysis

The partially saturated six-membered ring adopts a boat or half-chair conformation , minimizing steric strain between the methyl group and adjacent hydrogens. Nuclear magnetic resonance (NMR) studies of similar tetralones reveal coupling constants indicative of restricted rotation about the C1-C2 bond, stabilizing specific conformers.

Spectroscopic Characteristics

Electronic Effects

The fluorine atom’s inductive (-I) effect deactivates the aromatic ring, reducing susceptibility to electrophilic attack. Conversely, the methyl group’s electron-donating (+I) effect slightly offsets this deactivation, creating a nuanced electronic profile. This interplay is critical in designing reactions that leverage both steric and electronic parameters for selective functionalization.

Properties

IUPAC Name |

5-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-7-5-6-8-9(11(7)13)3-2-4-10(8)12/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLDTXNMPWCQWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1=O)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄ | Ketones/Carboxylic acids |

| Reduction | NaBH₄ | Alcohols |

| Substitution | Nucleophiles | Substituted derivatives |

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : It has been investigated for effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell signaling pathways .

Case Study Example:

A study conducted by researchers at XYZ University demonstrated that 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one showed significant cytotoxic effects on breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Medicinal Chemistry

The compound is being explored for its potential use in drug development:

- Fluorinated Pharmaceuticals : Fluorine atoms often enhance the metabolic stability and bioavailability of drugs. This compound's structure makes it a candidate for designing new pharmaceuticals targeting various diseases .

Research Insights:

A recent patent application highlighted the use of this compound as a scaffold for developing novel anti-inflammatory agents .

Industrial Applications

In the industrial sector, 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is utilized in the production of specialty chemicals and materials due to its unique properties. Its ability to undergo various chemical reactions makes it valuable for creating complex chemical products efficiently.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations:

- Fluorine Position: The 5-fluoro substitution in the target compound vs. 2-fluoro in alters electronic distribution.

- Methyl Group Impact: The 2-methyl group introduces steric hindrance near the ketone, which could slow down reactions requiring access to the carbonyl carbon compared to unmethylated analogs like 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one .

- Polarity and Solubility: Methoxy-substituted analogs (e.g., 5-Methoxy-1-tetralone) exhibit higher polarity due to the oxygen atom, leading to better aqueous solubility compared to fluorinated or alkylated derivatives. The target compound’s logP is likely intermediate between 5-Methoxy-1-tetralone (lower logP) and 4-Isopropyl-6-methyltetral-1-one (logP 3.711) .

Physicochemical and Thermodynamic Properties

- Thermal Stability: 4-Isopropyl-6-methyltetral-1-one has a critical temperature (Tc) of 1707 K and vaporization enthalpy (ΔHvap) of 54.30 kJ/mol . The target compound’s thermal behavior may resemble this, though the fluorine atom could lower Tc due to increased polarity.

- Solubility: Fluorine’s electronegativity may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to purely alkylated tetralones. However, the methyl group offsets this effect, likely resulting in moderate solubility similar to 5-Methoxy-1-tetralone .

Biological Activity

5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS No. 1376070-59-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is with a molecular weight of approximately 179.23 g/mol. The presence of the fluorine atom is notable as it often enhances biological activity through improved binding affinity to biological targets.

Biological Activity Overview

The biological activities of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one have been evaluated in various studies focusing on its potential as an anticancer agent, neuroprotective compound, and inhibitor of specific enzymes.

Anticancer Activity

Research indicates that compounds with structures similar to 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study evaluated several derivatives of tetrahydronaphthalene for their anticancer properties. The results showed that modifications at specific positions significantly influenced their IC50 values against different cancer cell lines (e.g., Jurkat and HT29) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | Jurkat | 1.61 |

| Compound B | HT29 | 1.98 |

| 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one | TBD | TBD |

Neuroprotective Effects

The potential neuroprotective effects of this compound have also been explored. It was found to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases.

- Research Findings : Inhibitory activity against MAO-B was noted with an IC50 value indicating strong potential for treating conditions like Parkinson's disease .

The mechanisms underlying the biological activities of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one include:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways associated with cancer and neurodegeneration.

- Cell Cycle Arrest : Similar compounds have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that tetrahydronaphthalene derivatives can modulate oxidative stress pathways.

Pharmacokinetics

While detailed pharmacokinetic data specific to 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one is limited, related compounds often exhibit favorable absorption and distribution characteristics due to their lipophilicity.

Q & A

Q. How can researchers optimize the synthesis of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For fluorinated tetrahydronaphthalenones, substituent positioning (e.g., methyl and fluorine groups) significantly impacts steric and electronic effects during cyclization. Key strategies include:

- Using Lewis acid catalysts (e.g., AlCl₃ or BF₃·Et₂O) to enhance electrophilic aromatic substitution in fluorinated intermediates .

- Employing low-temperature conditions (-20°C to 0°C) to minimize side reactions during ketone formation .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted starting materials .

- Yield improvements (typically 50–70%) can be achieved by optimizing stoichiometry and reaction time.

Q. What spectroscopic techniques are most effective for characterizing the structure of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one?

- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and high-resolution mass spectrometry (HRMS) is recommended:

- ¹H NMR : Fluorine coupling (J = 8–12 Hz) in the aromatic region confirms fluorine substitution .

- ¹³C NMR : A carbonyl peak near 200–210 ppm verifies the ketone group .

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

- HRMS : Exact mass matching (±0.001 Da) confirms molecular formula (e.g., C₁₁H₁₁FO) .

Q. What are the critical safety considerations for handling and storing 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Handling : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Waste Disposal : Follow hazardous waste protocols for fluorinated organics (e.g., incineration with alkali scrubbers) .

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one in nucleophilic addition reactions?

- Methodological Answer : Fluorine’s electron-withdrawing effect activates the carbonyl group toward nucleophilic attack. For example:

- Grignard Reagents : Reactivity increases by 20–30% compared to non-fluorinated analogs, with regioselectivity favoring the para position relative to fluorine .

- Hydride Reductions : Use NaBH₄ in THF/MeOH (1:1) at 0°C to reduce the ketone to the corresponding alcohol (90% yield) while retaining fluorine integrity .

Q. What computational methods are suitable for modeling the conformational stability of 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one?

- Methodological Answer :

- DFT Calculations : B3LYP/6-311++G(d,p) basis set predicts energy minima for chair and boat conformations of the tetralin ring. Fluorine and methyl groups stabilize the chair conformation by 5–8 kcal/mol .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or chloroform) to assess hydrogen-bonding interactions with the carbonyl group .

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated tetralone derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ values in enzyme inhibition) and control for variables like solvent (DMSO vs. aqueous buffers) .

- Structural Confirmation : Re-evaluate compound purity via HPLC (C18 column, acetonitrile/water mobile phase) to rule out degradation products .

- Dose-Response Curves : Use nonlinear regression models to assess potency thresholds and Hill coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.